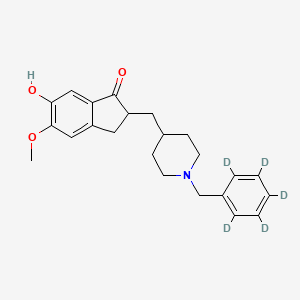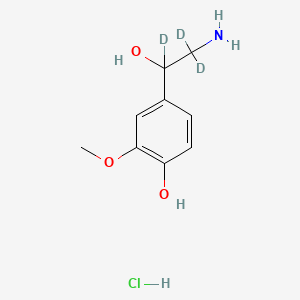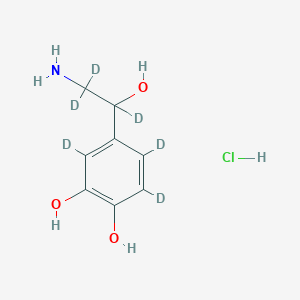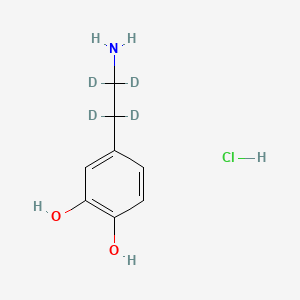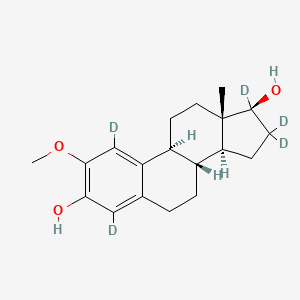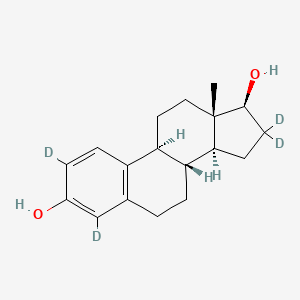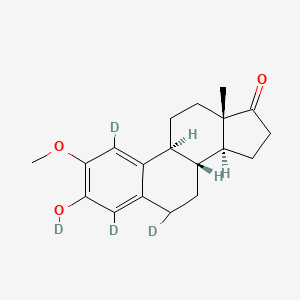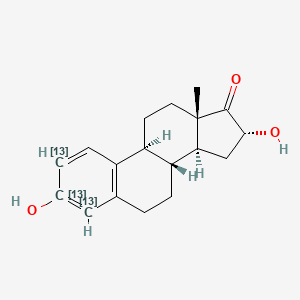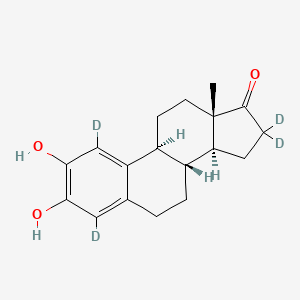
Pioglitazone-d4 N-Oxide (deuterated)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pioglitazone-d4 N-Oxide (deuterated) is a deuterated metabolite of Pioglitazone . It is used to lower blood glucose levels in the treatment of diabetes mellitus type 2 (T2DM) . The molecular formula of Pioglitazone-d4 N-Oxide is C19H16N2O4SD4 and its molecular weight is 376.47 .
Molecular Structure Analysis
The molecular structure of Pioglitazone-d4 N-Oxide (deuterated) is complex, with a molecular formula of C19H16N2O4SD4 . It’s a deuterated compound, which means some of the hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen.Physical And Chemical Properties Analysis
Pioglitazone-d4 N-Oxide (deuterated) is a solid compound . It has a molecular weight of 376.47 .Aplicaciones Científicas De Investigación
1. Cardiovascular and Hypertension Research
- Pioglitazone has been studied for its effects on blood pressure and oxidative stress in models of obesity-induced hypertension. Research shows that it can prevent hypertension and reduce oxidative stress in the kidneys, suggesting its potential use in managing obesity-related cardiovascular complications (Dobrian et al., 2004).
2. Endothelial Function and Diabetes
- The drug's impact on endothelial function, particularly in diabetic conditions, has been a significant area of research. It is shown to improve endothelial function and reduce oxidative stress in models of diabetic rats, offering insights into managing diabetic complications (Majithiya et al., 2005).
3. Neuroprotective Effects
- Studies indicate that pioglitazone may have neuroprotective effects. For instance, it has been investigated for its role in improving memory and cognitive deficits in models of Alzheimer's disease, suggesting its application in neurodegenerative disorders (Allami et al., 2011).
4. Antioxidant Properties
- Pioglitazone's antioxidant properties have been explored, particularly in the context of reducing oxidative stress and endoplasmic reticulum stress in various disease models, such as hypertension and diabetes (Soliman et al., 2019).
5. Anti-Inflammatory Applications
- The drug's anti-inflammatory potential has been studied, showing that it can reduce the expression of inflammatory cytokines and chemokines, suggesting its use in inflammatory conditions (Shiomi et al., 2002).
6. Impact on Metabolic Functions
- Research has also looked into pioglitazone's role in enhancing mitochondrial biogenesis and fatty acid oxidation in diabetic conditions, highlighting its metabolic regulatory functions (Bogacka et al., 2005).
Mecanismo De Acción
Pioglitazone, the parent compound of Pioglitazone-d4 N-Oxide (deuterated), is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ). It increases insulin sensitivity in liver, fat, and skeletal muscle cells, increases peripheral and splanchnic glucose uptake, and decreases hepatic glucose output . It’s important to note that Pioglitazone is dependent on the presence of insulin to exert its beneficial effects .
Propiedades
Número CAS |
1329805-73-3 |
|---|---|
Fórmula molecular |
C19H16N2O4SD4 |
Peso molecular |
376.47 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
145350-09-0 (unlabelled) |
Sinónimos |
5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione N-Oxide |
Etiqueta |
Pioglitazone Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



